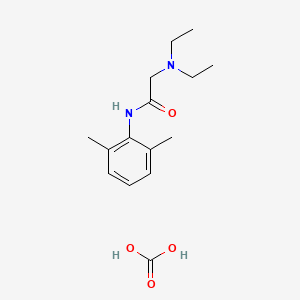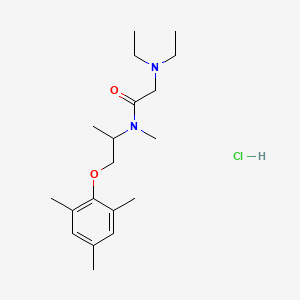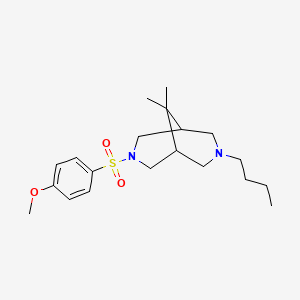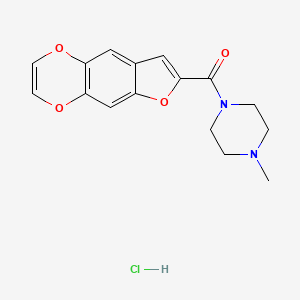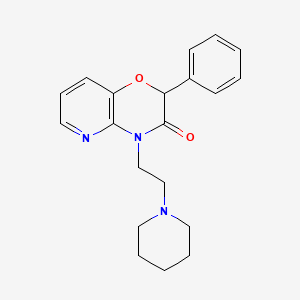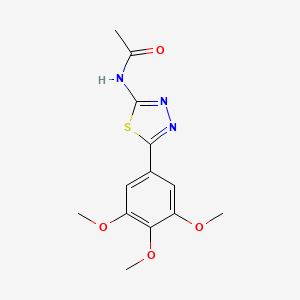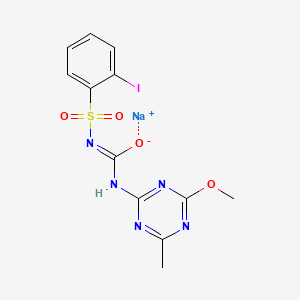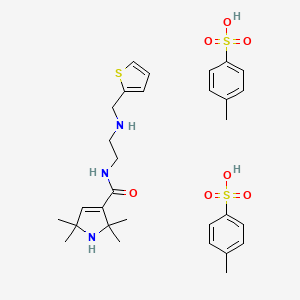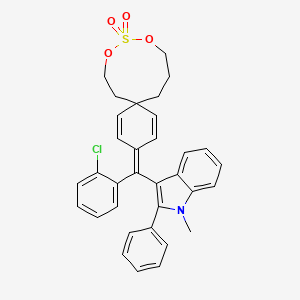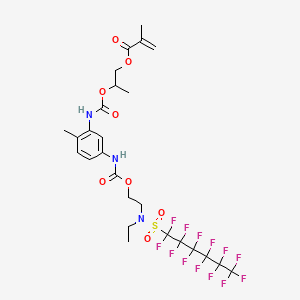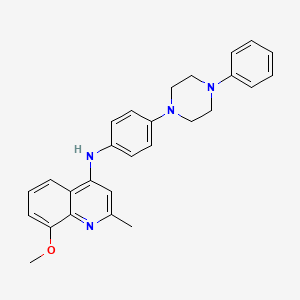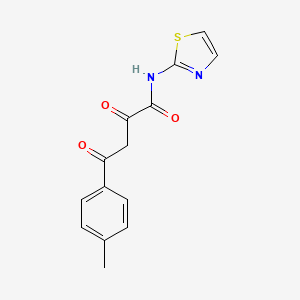
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- is a chemical compound with the molecular formula C14-H12-N2-O3-S and a molecular weight of 288.34. It is known for its applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- involves multiple steps. One common synthetic route includes the reaction of benzenebutanamide with thiazole derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Wissenschaftliche Forschungsanwendungen
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- can be compared with similar compounds such as:
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl): This compound has a similar structure but differs in the substituent on the nitrogen atom.
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-4H-1,2,4-triazol-4-yl: Another similar compound with a different substituent on the nitrogen atom. The uniqueness of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- lies in its specific substituent, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
130421-42-0 |
|---|---|
Molekularformel |
C14H12N2O3S |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-2,4-dioxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H12N2O3S/c1-9-2-4-10(5-3-9)11(17)8-12(18)13(19)16-14-15-6-7-20-14/h2-7H,8H2,1H3,(H,15,16,19) |
InChI-Schlüssel |
MHRKRQIXQBVWLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



